2-(2,5-DIMETHYLPHENYL)-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
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Overview
Description
2-(2,5-DIMETHYLPHENYL)-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[4,3-b]naphthyridine core, which is a fused ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic synthesis
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group.
Reduction: Reduction reactions could target the nitrogen-containing rings or the carbonyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- 2-(2,5-DIMETHYLPHENYL)-8-[3-(PROPYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
Uniqueness
The uniqueness of 2-(2,5-DIMETHYLPHENYL)-8-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-(2,5-dimethylphenyl)-2-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-4-32-23-25-22(26-27-23)29-10-8-18-16(21(29)31)12-15-17(24-18)7-9-28(20(15)30)19-11-13(2)5-6-14(19)3/h5-12H,4H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDYNCUOJFDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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